molecular formula C12H11N3O4 B5711665 (4Z)-4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5711665
M. Wt: 261.23 g/mol
InChI Key: DHGUTVMZVHEETL-YFHOEESVSA-N
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Description

(4Z)-4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an oxazole ring, a nitrophenyl group, and a dimethylamino group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with dimethylamine and an oxazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of the nitrophenyl group.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Substituted oxazole derivatives with different functional groups.

Scientific Research Applications

(4Z)-4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The nitrophenyl group and the oxazole ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Nitrobenzene: A simple aromatic compound with a nitro group.

    Oxazole derivatives: Compounds containing the oxazole ring with various substituents.

Uniqueness

(4Z)-4-[(dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-14(2)7-10-12(16)19-11(13-10)8-3-5-9(6-4-8)15(17)18/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGUTVMZVHEETL-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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